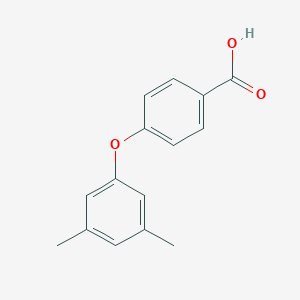

4-(3,5-Dimethylphenoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWICYODYSXXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610176 | |

| Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149190-98-7 | |

| Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3,5-Dimethylphenoxy)benzoic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dimethylphenoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a detailed, field-proven protocol for its synthesis via a modified Ullmann condensation, offering insights into the mechanistic rationale behind the experimental design. Furthermore, this document establishes a full analytical workflow for the structural confirmation and purity assessment of the final compound, detailing the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important diaryl ether.

Introduction and Significance

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a diaryl ether carboxylic acid. The diaryl ether motif is a prevalent scaffold in medicinal chemistry and materials science due to its conformational flexibility and metabolic stability. This specific compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agricultural research.[1] Its derivatives have been investigated for a range of biological activities, aligning with the broader trend of benzoic acid derivatives being explored for therapeutic applications, including as anti-inflammatory and anticancer agents.[1][2] A robust and well-characterized synthetic route is therefore essential for ensuring the quality and reproducibility of downstream research and development.

Synthesis of this compound

Synthetic Strategy: The Ullmann Condensation

The core structural feature of the target molecule is the C-O bond forming the diaryl ether linkage. While modern methods like the Buchwald-Hartwig C-O coupling exist, the copper-catalyzed Ullmann condensation remains a powerful and widely used method for this transformation.[3][4] The classic Ullmann reaction often requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[5] However, the development of ligand-accelerated protocols allows the reaction to proceed under significantly milder conditions with catalytic amounts of copper, improving the substrate scope and functional group tolerance.[6]

Our strategy employs a modified Ullmann condensation, coupling 4-iodobenzoic acid with 3,5-dimethylphenol. An aryl iodide is chosen as the starting material due to its higher reactivity compared to the corresponding bromide or chloride, which facilitates a more efficient reaction.[5]

Reaction Mechanism

The copper-catalyzed Ullmann ether synthesis is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

-

Formation of a Copper(I) Phenoxide: The base (K₂CO₃) deprotonates 3,5-dimethylphenol, which then coordinates with the Cu(I) salt.

-

Oxidative Addition: The aryl halide (4-iodobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the this compound product and regenerating the active Cu(I) catalyst.

The ligand (e.g., 1,10-phenanthroline) stabilizes the copper intermediates, facilitating the oxidative addition and reductive elimination steps and thereby lowering the activation energy of the reaction.

Diagram of Synthesis

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care.

Materials:

-

4-Iodobenzoic acid (1.0 eq)

-

3,5-Dimethylphenol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid, 3,5-dimethylphenol, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Cu(I) catalyst.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the base and protonate the carboxylic acid product, causing it to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel to yield the pure this compound.[7]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques form a standard validation workflow.

Diagram of Characterization Workflow

Caption: Standard workflow for the purification and characterization of the target compound.

Expected Analytical Data

The following table summarizes the predicted data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | δ ~12.5-13.0 ppm: (s, 1H, broad) - COOH proton. δ ~8.0 ppm: (d, 2H) - Aromatic protons ortho to COOH. δ ~7.0 ppm: (d, 2H) - Aromatic protons meta to COOH. δ ~6.7-6.8 ppm: (s, 1H & s, 2H) - Aromatic protons on the dimethylphenoxy ring. δ ~2.3 ppm: (s, 6H) - Protons of the two -CH₃ groups. |

| ¹³C NMR | δ ~167 ppm: Carboxylic acid carbon (C=O). δ ~162 ppm: Aromatic carbon attached to the ether oxygen (benzoic acid side). δ ~158 ppm: Aromatic carbon attached to the ether oxygen (dimethylphenol side). δ ~140 ppm: Aromatic carbons attached to the methyl groups. δ ~115-132 ppm: Remaining aromatic carbons. δ ~21 ppm: Methyl carbons (-CH₃). |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band, O-H stretch of the carboxylic acid dimer hydrogen bond.[8] ~1680-1710 cm⁻¹: Strong, sharp absorption, C=O stretch of the carboxylic acid.[9] ~1240-1260 cm⁻¹: Strong absorption, Aryl-O-C asymmetric stretch of the diaryl ether. ~1600, ~1500 cm⁻¹: Medium absorptions, C=C stretching in the aromatic rings. |

| Mass Spec. (EI) | m/z 242: Molecular ion peak [M]⁺.[10] m/z 225: [M-OH]⁺, loss of the hydroxyl radical. m/z 197: [M-COOH]⁺, loss of the carboxyl group.[11] m/z 121: [C₇H₅O₂]⁺, benzoyl cation fragment. |

Rationale for Expected Data

-

¹H NMR: The spectrum is expected to be highly characteristic. The broad singlet far downfield is a classic signal for a carboxylic acid proton. The two doublets for the benzoic acid portion indicate a 1,4-disubstitution pattern. The singlets for the dimethylphenoxy ring protons and the large singlet for the two equivalent methyl groups confirm that part of the structure.

-

IR Spectroscopy: The most telling signals are from the carboxylic acid functional group. The extremely broad O-H stretch, resulting from strong hydrogen bonding in the dimeric form of the acid, and the intense C=O carbonyl stretch are definitive indicators of this group's presence.[8][9] The strong band around 1250 cm⁻¹ confirms the presence of the aryl ether linkage.[12]

-

Mass Spectrometry: The molecular ion peak at m/z 242 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the hydroxyl and carboxyl groups, is a well-documented fragmentation pathway for aromatic carboxylic acids and provides further structural evidence.[11][13]

Conclusion

This guide outlines a reliable and well-documented approach for the synthesis and characterization of this compound. The modified Ullmann condensation presented here offers an efficient route to this valuable diaryl ether intermediate. The detailed characterization workflow, including predicted data from NMR, IR, and Mass Spectrometry, provides a robust framework for validating the structure and purity of the final product. Adherence to these protocols will ensure the production of high-quality material suitable for advanced applications in pharmaceutical and chemical research.

References

-

J&K Scientific. This compound | 149190-98-7. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

NIH National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

NIST WebBook. Benzoic acid, 4-phenoxy-. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

YouTube. February 3, 2021. [Link]

-

PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. Mass spectrum of benzoic acid. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. This compound - CAS:925005-06-7 - Sunway Pharm Ltd [3wpharm.com]

- 11. youtube.com [youtube.com]

- 12. Benzoic acid, 4-phenoxy- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethylphenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,5-Dimethylphenoxy)benzoic acid (CAS No. 925005-06-7), a molecule of significant interest in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related compounds, predictive models, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. The guide delves into the structural and electronic characteristics that govern key parameters such as solubility, acidity (pKa), and lipophilicity (logP). Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for further investigation.

Introduction and Molecular Overview

This compound belongs to the class of phenoxybenzoic acids, which are characterized by a benzoic acid moiety linked to a substituted phenol through an ether bond. The benzoic acid scaffold is a prevalent feature in numerous biologically active compounds, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[2] The specific substitution pattern of the phenoxy ring significantly modulates the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] In the case of this compound, the presence of two methyl groups on the phenoxy ring is anticipated to enhance its lipophilicity and introduce specific steric constraints. This compound is recognized as a valuable intermediate in the synthesis of anti-inflammatory drugs and in the formulation of herbicides and pesticides.[1]

Chemical Structure and Identification

The foundational step in understanding the physicochemical properties of a molecule is a thorough characterization of its structure and identity.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 925005-06-7 | Sunway Pharm Ltd. |

| Molecular Formula | C₁₅H₁₄O₃ | American Elements |

| Molecular Weight | 242.27 g/mol | American Elements |

| Canonical SMILES | CC1=CC(OC2=CC=C(C=C2)C(=O)O)=CC(C)=C1 | - |

| InChI Key | N/A | - |

Core Physicochemical Properties: A Predictive and Comparative Analysis

Melting Point

The melting point of a solid is indicative of the strength of the intermolecular forces in its crystal lattice. For carboxylic acids, hydrogen bonding plays a dominant role. While no experimental melting point for this compound is reported, we can look to similar structures for an estimation. For example, 4-phenoxybenzoic acid has a melting point of 163-165 °C. The addition of the two methyl groups on the phenoxy ring in our target molecule could either increase the melting point due to increased molecular weight and van der Waals forces or decrease it by disrupting crystal packing. A reasonable estimate would place the melting point in a similar range, likely between 160-180 °C.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of this compound will be dictated by the interplay between its polar carboxylic acid group and its largely nonpolar diaryl ether backbone.

-

Aqueous Solubility: Benzoic acid itself has limited solubility in water.[3][4] The introduction of the large, hydrophobic 3,5-dimethylphenoxy group is expected to significantly decrease aqueous solubility. We can predict that this compound will be poorly soluble in water.

-

Organic Solvent Solubility: Conversely, the molecule is expected to exhibit good solubility in a range of organic solvents. Based on the behavior of similar compounds, it is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in less polar solvents such as chloroform and dichloromethane.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. The pKa of benzoic acid is approximately 4.2.[5] The electronic effect of the substituent at the para position of the benzoic acid ring will influence the pKa. The 3,5-dimethylphenoxy group is an electron-donating group through resonance, which would be expected to decrease the acidity of the carboxylic acid (increase the pKa) by destabilizing the conjugate base.[6] Therefore, the pKa of this compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.3 to 4.8.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties.[7] A higher logP value indicates greater lipophilicity. Benzoic acid has a logP of 1.87.[3] The addition of the 3,5-dimethylphenoxy group, with its aromatic ring and two methyl groups, will substantially increase the lipophilicity of the molecule. We can estimate the logP of this compound to be significantly higher than that of benzoic acid, likely in the range of 3.5 to 4.5.

Experimental Determination of Physicochemical Properties

To obtain definitive values for the physicochemical properties of this compound, empirical determination is essential. The following section outlines standard, robust protocols for measuring solubility, pKa, and logP.

Workflow for Physicochemical Profiling

Caption: A logical workflow for the synthesis, purification, characterization, and subsequent physicochemical profiling of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the aqueous solubility of this compound at a specific temperature.

Materials:

-

This compound (solid)

-

Deionized water

-

pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required, followed by cooling to room temperature.

-

Titration: Place the solution on a stir plate and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pKa is the pH at the half-equivalence point.

Protocol for logP Determination (HPLC Method)

The HPLC method for logP determination is a rapid and reliable alternative to the traditional shake-flask method. It is based on the correlation between the retention time of a compound on a reverse-phase HPLC column and its lipophilicity.

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

A set of standard compounds with known logP values

-

HPLC system with a C18 column and UV detector

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer)

Procedure:

-

Calibration: Prepare solutions of the standard compounds and inject them into the HPLC system under isocratic conditions with varying ratios of organic solvent and aqueous buffer.

-

Retention Time Measurement: Measure the retention time (t_R) for each standard at each mobile phase composition. Calculate the capacity factor (k') for each standard.

-

Standard Curve Generation: Plot the log(k') versus the known logP values for the standards. This will generate a linear calibration curve.

-

Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions used for the standards.

-

logP Calculation: Measure the retention time of the target compound, calculate its log(k'), and then use the calibration curve to determine its logP value.

Structure-Property Relationships and Implications for Drug Development

The physicochemical properties of this compound are a direct consequence of its molecular structure. Understanding these relationships is crucial for optimizing its potential as a therapeutic or agrochemical agent.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. global.oup.com [global.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 4-(3,5-Dimethylphenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(3,5-Dimethylphenoxy)benzoic acid, a diaryl ether, represents a significant and versatile scaffold in the landscape of modern chemical and pharmaceutical research. As a derivative of benzoic acid, it belongs to a class of compounds renowned for a wide spectrum of biological activities and industrial applications.[1] The core structure, featuring a benzoic acid moiety linked to a dimethylphenoxy group via an ether bond, provides a unique combination of hydrophilicity (from the carboxylic acid) and lipophilicity (from the aromatic rings). This structural duality is a key determinant of its utility, primarily as a sophisticated intermediate in the synthesis of high-value molecules, most notably next-generation anti-inflammatory agents.[1]

This guide serves as a comprehensive technical resource for professionals engaged in drug discovery and chemical synthesis. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the rationale behind its synthesis, its potential biological significance, and the critical safety protocols required for its handling.

Part 1: Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in research. These parameters dictate its solubility in various media, its behavior in reaction mixtures, and its potential for crystallization and purification. While some experimental data for this compound is not widely published, we can consolidate known information and infer other properties based on its structure.

Chemical Identity & Properties Summary

| Property | Value | Source / Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 149190-98-7, 925005-06-7 | Both numbers are used by suppliers.[1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | Calculated from formula.[2] |

| Melting Point | Not available | Not consistently reported in public literature.[3] |

| Boiling Point | Not available | Expected to be high; likely decomposes before boiling at atm. pressure. |

| Solubility | Slightly soluble in water.[4] Soluble in methanol, likely soluble in other polar organic solvents like DMSO, DMF, and ethyl acetate. | Inferred from the parent compound (benzoic acid) and general solubility rules for carboxylic acids.[4] |

| pKa | ~4.0 - 4.5 (Predicted) | Estimated based on the pKa of benzoic acid (~4.2) with minor electronic effects from the phenoxy group.[5] |

| Storage | Sealed in a dry environment at room temperature or under refrigeration (2-8°C). | Recommended by chemical suppliers.[2][6] |

Part 2: Synthesis and Structural Characterization

The construction of the diaryl ether linkage is the central challenge in synthesizing this compound. The most logical and industrially relevant approach is a copper-catalyzed cross-coupling reaction, specifically an Ullmann Condensation.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a classic and robust method for forming carbon-oxygen bonds between an aryl halide and a phenol.[7] The choice of this method is guided by the commercial availability of the starting materials: a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-iodobenzoic acid) and 3,5-dimethylphenol.

The reaction proceeds via a copper(I) catalytic cycle. The base (e.g., potassium carbonate or sodium hydroxide) first deprotonates the phenol to form a more nucleophilic phenoxide. This phenoxide then coordinates with the copper(I) catalyst. The subsequent key step is the oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the desired diaryl ether product and regenerate the copper(I) catalyst.[8][9] The use of high-boiling polar aprotic solvents like DMF or NMP is crucial to ensure the reagents remain in solution and to achieve the high temperatures often required for this coupling.[7]

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for Ullmann ether synthesis.[10] Causality Note: The selection of an iodide or bromide as the leaving group on the benzoic acid is preferable to a chloride, as the C-I and C-Br bonds are weaker and more reactive in the oxidative addition step.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodobenzoic acid (1.0 eq), 3,5-dimethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-iodobenzoic acid.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is critical to prevent oxidation of the copper catalyst and the phenoxide intermediate.

-

Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take 12-24 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a beaker containing 1 M hydrochloric acid (HCl). This step neutralizes the excess base and protonates the carboxylic acid product, causing it to precipitate.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

-

Purification: The primary impurity is often unreacted 3,5-dimethylphenol. Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, is typically effective for purification.[11] The purity of the final product should be confirmed by HPLC and melting point analysis.

Structural Characterization: The Spectroscopic Signature

Confirmation of the final structure is non-negotiable and relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. Key signals would include:

-

A singlet for the six protons of the two methyl groups on the phenoxy ring (~2.3 ppm).

-

Aromatic protons of the dimethylphenoxy ring appearing as singlets or narrow multiplets (~6.7-6.9 ppm).

-

A pair of doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzoic acid ring (~7.0 ppm and ~8.0 ppm).

-

A broad singlet far downfield for the carboxylic acid proton (>12 ppm), which would disappear upon D₂O exchange.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide definitive proof of the carbon skeleton.[12] There should be a total of 9 distinct signals in the aromatic region (due to symmetry in the dimethylphenoxy ring) and one signal for the methyl carbons. The carbonyl carbon of the carboxylic acid would be the most deshielded signal, appearing around 170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch would be prominent around 1700 cm⁻¹. The C-O-C ether stretch would appear in the 1250-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ appearing at m/z 242 or 243, respectively.

Part 3: Applications and Biological Context

The primary value of this compound lies in its role as a key building block.[1] Its structure is pre-organized to be incorporated into larger, more complex molecules with tailored biological activities.

Intermediate for Anti-Inflammatory Drugs

Many modern non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents contain a diaryl ether motif. The structure of this compound allows for further chemical modification at the carboxylic acid group. It can be readily converted to an acid chloride, ester, or amide, enabling its conjugation to other pharmacophores to create novel drug candidates.[3]

Potential Intrinsic Biological Activity

While primarily used as an intermediate, the broader class of phenoxybenzoic acids has been investigated for direct biological effects. Some derivatives have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in regulating metabolism and inflammation.[13] Others have been found to activate glucokinase or inhibit protein glycation, suggesting potential applications in diabetes research.[13][14] Furthermore, the structural similarity to metabolites of pyrethroid insecticides has led to studies on their potential for endocrine activity, although results have been mixed.[15][16] The specific biological activity of the 3,5-dimethyl substituted version has not been extensively reported, representing an opportunity for further investigation.

Part 4: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, the hazards can be reliably inferred from the SDS of its parent compound, benzoic acid, and related dimethylbenzoic acids.[17][18]

-

Hazard Identification:

-

Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[17][18]

-

Serious Eye Damage (Category 1/2): Expected to cause serious eye irritation or damage.[17][18]

-

Acute Oral Toxicity (Potential): May be harmful if swallowed.[19]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated inhalation of dust may cause damage to the respiratory system.[17][19]

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and predictable reactivity through the Ullmann condensation make it a reliable synthetic intermediate. While its primary role is as a precursor, the rich pharmacology of the broader phenoxybenzoic acid class suggests that this compound and its direct derivatives may harbor untapped biological activities. Future research should focus on a full experimental characterization of its physicochemical properties, exploration of its own biological profile, and the development of novel therapeutic agents derived from this versatile scaffold.

References

-

Makarov, V. A., et al. (2018). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 52(4), 304–309.

-

Makarov, V. A., et al. (2020). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. ResearchGate.

-

Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1).

-

Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. ResearchGate.

-

TCI Chemicals. (2025). Benzoic Acid Safety Data Sheet.

-

BLD Pharm. (n.d.). This compound.

-

J&K Scientific. (n.d.). This compound | 149190-98-7.

-

Wikipedia. (n.d.). Ullmann condensation.

-

Brannen, K. C., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 267(1-3), 59-65.

-

Sigma-Aldrich. (2024). Safety Data Sheet - Benzoic acid.

-

ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis.

-

Fisher Scientific. (2025). Safety Data Sheet - 3,4-Dimethylbenzoic acid. (Note: A direct deep link is unavailable, search for CAS 619-04-5 on the site).

-

Fisher Scientific. (2025). Safety Data Sheet - 3,5-Dimethylbenzoic acid. (Note: A direct deep link is unavailable, search for CAS 499-06-9 on the site).

-

Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Angene Chemical. (2025). Safety Data Sheet - 3,4-Dimethyl-benzoic acid ethyl ester.

-

Sunway Pharm Ltd. (n.d.). This compound.

-

CymitQuimica. (n.d.). Safety Data Sheet - this compound.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound.

-

ChemicalBook. (n.d.). This compound.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids.

-

Wikipedia. (n.d.). Ullmann reaction.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction.

-

Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens. Der Pharma Chemica, 2(4), 30-37.

-

ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative.

-

SpectraBase. (n.d.). Benzoic acid, 4,5-dimethoxy-2-(3-phenylpropionylamino)- 13C NMR.

-

Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

-

Sreedhar, B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4949.

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.

-

ResearchGate. (n.d.). Static 13C NMR spectra of 4-hexyloxy benzoic acid.

-

AChemBlock. (n.d.). 4-(2,4-Dimethylphenoxy)benzoic acid 95%.

-

PubChem. (n.d.). Benzoic Acid.

-

ChemicalBook. (n.d.). 3,5-Dimethylbenzoic acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound - CAS:925005-06-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. aksci.com [aksci.com]

- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 925005-06-7|this compound|BLD Pharm [bldpharm.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide on the Biological Activity of 4-(3,5-Dimethylphenoxy)benzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the biological significance of 4-(3,5-Dimethylphenoxy)benzoic acid as a pivotal intermediate in the development of novel therapeutics. While the parent compound exhibits limited intrinsic biological activity, its derivatives are emerging as a promising class of modulators for key biological targets. This document will delve into the synthesis, potential mechanisms of action, and prospective therapeutic applications of these derivatives, with a particular focus on their role as anti-inflammatory agents. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this versatile chemical scaffold for the discovery of next-generation therapies.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the identification of versatile and readily modifiable scaffolds is paramount to the successful development of novel therapeutic agents. This compound has emerged as a significant building block, primarily recognized for its role as a key intermediate in the synthesis of potent and selective anti-inflammatory drugs[1]. The structural rigidity of the diphenyl ether linkage, combined with the tunable electronic properties of the dimethylphenoxy and benzoic acid moieties, provides an excellent foundation for designing molecules with high target affinity and specificity.

The core structure allows for derivatization at several key positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore the known and potential biological activities of derivatives synthesized from this core scaffold, with a primary focus on their well-documented application in the development of selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists.

Anti-Inflammatory Activity: Targeting the Prostaglandin EP4 Receptor

Inflammation is a complex biological response implicated in a myriad of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four G-protein-coupled receptors: EP1, EP2, EP3, and EP4[2]. Of these, the EP4 receptor has garnered significant attention as a therapeutic target for inflammatory disorders[3]. Activation of the EP4 receptor is known to contribute to inflammation-induced pain hypersensitivity[2]. Therefore, selective antagonists of the EP4 receptor are highly sought after as they may offer a more targeted anti-inflammatory approach with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes[3].

Derivatives of this compound have been identified as potent and selective EP4 receptor antagonists[4]. The general structure of these antagonists often involves the modification of the carboxylic acid group of the parent molecule to form amides or other bioisosteres, which can enhance target engagement and modulate physicochemical properties.

Mechanism of Action: Competitive Antagonism of the EP4 Receptor

The primary mechanism of action for anti-inflammatory derivatives of this compound is competitive antagonism at the EP4 receptor. These compounds are designed to bind to the receptor's active site with high affinity, thereby preventing the binding of the endogenous ligand, PGE2. This blockade of PGE2 signaling leads to a downstream dampening of the inflammatory cascade.

Activation of the EP4 receptor by PGE2 stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[4]. This signaling cascade is implicated in the production of pro-inflammatory cytokines and the sensitization of nociceptors. By competitively inhibiting PGE2 binding, this compound-derived antagonists prevent this increase in cAMP, thereby mitigating the inflammatory response[4].

Signaling Pathway of EP4 Receptor-Mediated Inflammation and its Antagonism

Caption: General synthetic workflow for the core scaffold.

Protocol: Synthesis of Amide Derivatives for Enhanced Biological Activity

The carboxylic acid moiety of this compound is a key handle for derivatization. Conversion to an amide is a common strategy to improve biological activity and pharmacokinetic properties.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an organic base like triethylamine or DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

To the solution containing the activated ester, add the desired primary or secondary amine (1.0-1.2 eq).

-

Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

-

Potential for Anticancer and Other Therapeutic Applications

While the most well-defined biological activity of this compound derivatives is anti-inflammatory via EP4 antagonism, the broader class of benzoic acid derivatives has shown promise in other therapeutic areas, including oncology.[5]

The EP4 receptor is also implicated in the tumor microenvironment, where it can promote tumor growth, angiogenesis, and metastasis.[6] Therefore, selective EP4 antagonists derived from this compound could also have utility as anticancer agents, potentially in combination with immunotherapy or chemotherapy.[6]

Furthermore, the structural features of this scaffold may allow for the design of inhibitors for other enzyme families, such as kinases or other G-protein coupled receptors. The exploration of diverse derivatization patterns could uncover novel biological activities.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, general principles of SAR can be inferred from related classes of compounds. For EP4 antagonists, the following SAR observations are often noted:

| Structural Modification | Impact on Activity | Rationale |

| Amide formation at the carboxylic acid | Generally increases potency | Allows for additional hydrogen bonding interactions within the receptor active site. |

| Substitution on the benzoic acid ring | Can modulate selectivity and potency | Electronic and steric effects can influence receptor binding and pharmacokinetic properties. |

| Substitution on the dimethylphenoxy ring | Can fine-tune potency and metabolic stability | Modifications can alter lipophilicity and interactions with specific sub-pockets of the receptor. |

For a specific example from a related class of benzoic acid derivatives, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid has been reported as an inhibitor of human steroid 5 alpha-reductase isozyme 2 with an IC50 of 0.82 µM.[7] This demonstrates the potential for benzoic acid derivatives to exhibit potent enzyme inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in modern drug discovery. Its established role as a key intermediate in the synthesis of potent and selective anti-inflammatory agents, particularly EP4 receptor antagonists, underscores its therapeutic potential. The synthetic accessibility and multiple points for derivatization make it an attractive starting point for the development of new chemical entities.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to explore their therapeutic potential beyond inflammation. Systematic SAR studies are warranted to elucidate the key structural features required for potent and selective modulation of various biological targets. The development of derivatives with optimized pharmacokinetic and safety profiles will be crucial for their advancement as clinical candidates.

References

-

European Patent Office. (2014). DIMETHYLBENZOIC ACID COMPOUNDS (Patent No. EP 3083554 B1). Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

- Hartmann, R. W., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88.

- Hahn, G., & Wassmuth, H. (1934). Über die Demethylierung von Methoxy-benzoesäuren mit Schwefelsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(5), 696-708.

- Jiang, J., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry, 66(11), 7339-7357.

- Kagechika, H., et al. (1989). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098-1108.

- Murase, A., et al. (2008). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life Sciences, 82(5-6), 226-232.

- Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028-4042.

- Pal, D. K., et al. (2014). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Sciences, 76(5), 433-439.

- Reinold, H., et al. (2004). Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity. The Journal of Neuroscience, 24(16), 3930-3938.

- Societe Francaise Hoechst. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid (U.S. Patent No. 4,218,569). U.S.

- Terada, T., et al. (1994). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 37(15), 2419-2428.

- Unver, H., & Canturk, Z. (2017). Synthesis and characterization of two new thiophene acetyl salicylic acid esters and their ortho- and para-effect on anticancer activity. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1383-1388.

- European Patent Office. (2005). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis (Patent No. EP1853548B1).

- Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772.

- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.

-

Patsnap. (2024). What are EP4 antagonists and how do they work? Retrieved from [Link]

-

Amankulova, D., et al. (2022). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. ResearchGate. Retrieved from [Link]

- Sacchi, A., et al. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 4. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-(3,5-Dimethylphenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 4-(3,5-Dimethylphenoxy)benzoic acid. While direct biological targets of this specific molecule are not yet fully elucidated in public literature, its structural motifs—a phenoxybenzoic acid core—are present in compounds with known anti-inflammatory and anticancer activities. This document synthesizes evidence from related chemical entities to propose a rational, multi-pronged strategy for target identification and validation. We present a series of robust, field-proven experimental protocols to systematically probe the compound's activity against key targets in inflammation and oncology, including Cyclooxygenase-2 (COX-2), Histone Deacetylases (HDACs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Furthermore, we detail downstream cellular assays to characterize its functional effects on inflammatory signaling and apoptosis. This guide is designed to be a self-validating system, enabling researchers to generate high-quality, reproducible data to accelerate the exploration of this compound as a potential therapeutic agent.

Introduction: The Rationale for Investigation

This compound is a synthetic organic compound characterized by a benzoic acid moiety linked to a dimethylphenoxy group via an ether bond. While it is commercially available and cited as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs, and agricultural chemicals, a significant gap exists in the scientific literature regarding its specific molecular targets and mechanism of action.[1] The structural similarity to a class of compounds known as phenoxybenzoic acids, however, provides a strong rationale for its investigation as a potential therapeutic agent.

Derivatives of benzoic acid are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3][4][5] For instance, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are critical regulators of gene expression and are often dysregulated in cancer.[6] Other related compounds have demonstrated the ability to induce apoptosis in cancer cells and arrest the cell cycle.[7] Specifically, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, a structurally analogous compound, was found to induce apoptosis in breast cancer cell lines through the activation of caspase-3.[7]

Furthermore, the "phenoxy" and "benzoic acid" components are present in molecules that target key pathways in inflammation and angiogenesis. For example, some salicylic acid derivatives, which share the benzoic acid core, exhibit inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8] In the realm of oncology, derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1] Additionally, some 3-phenoxybenzoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with roles in both metabolism and inflammation.[9]

This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate the therapeutic potential of this compound by targeting these well-validated pathways.

Proposed Primary Therapeutic Targets & Investigational Workflow

Based on the structural analysis and literature review of related compounds, we propose the following primary therapeutic targets for investigation. The subsequent sections will provide detailed protocols for validating the interaction of this compound with these targets.

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. n-genetics.com [n-genetics.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. caymanchem.com [caymanchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(3,5-Dimethylphenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethylphenoxy)benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a 3,5-dimethylphenoxy group through an ether bond. While it is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs, and in the formulation of agricultural chemicals, its intrinsic biological mechanism of action has not been extensively elucidated in publicly available literature.[1] This guide aims to bridge this knowledge gap by proposing a scientifically-grounded, hypothesized mechanism of action based on the established activities of structurally related phenoxybenzoic acid derivatives. We will provide a comprehensive framework for researchers to investigate this hypothesis, complete with detailed experimental protocols and data interpretation strategies.

Part 1: A Hypothesized Mechanism of Action: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Given the absence of direct studies on this compound, we turn to the structure-activity relationships (SAR) of analogous compounds. Research has demonstrated that derivatives of 3-phenoxybenzoic acid can act as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][3] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.

PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. Its activation by agonist ligands leads to a cascade of molecular events that ultimately influence metabolic and inflammatory pathways. We hypothesize that this compound, due to its structural similarity to known PPARγ agonists, may also bind to and activate this nuclear receptor.

The PPARγ Signaling Pathway

Upon entering the cell, a potential agonist like this compound would travel to the nucleus and bind to the Ligand Binding Domain (LBD) of PPARγ. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). In its inactive state, this heterodimer is often bound to corepressor proteins. Ligand binding induces a conformational change in the PPARγ LBD, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

Caption: Hypothesized PPARγ signaling pathway for this compound.

Part 2: Experimental Protocols for Mechanism Elucidation

To validate the hypothesis of PPARγ agonism, a systematic series of in vitro and in vivo experiments is required. The following protocols are designed to provide a robust framework for this investigation.

In Vitro Assays

Objective: To determine if this compound directly binds to the PPARγ ligand-binding domain (LBD).

Methodology: A competitive binding assay using a fluorescently labeled known PPARγ ligand and the recombinant human PPARγ-LBD is recommended.

Step-by-Step Protocol:

-

Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) in an appropriate assay buffer. Rosiglitazone should be used as a positive control.

-

Reaction Setup: In a 96-well plate, add the recombinant human PPARγ-LBD, the fluorescently labeled PPARγ ligand, and either the test compound, positive control, or vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Detection: Measure the fluorescence polarization (FP) or a similar signal using a plate reader. A decrease in the FP signal indicates displacement of the fluorescent ligand by the test compound.

-

Data Analysis: Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To assess whether the binding of this compound to PPARγ results in functional activation of the receptor and subsequent gene transcription.

Methodology: A cell-based luciferase reporter assay is the gold standard for this purpose.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transiently transfect them with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPRE promoter.

-

Compound Treatment: After transfection, seed the cells into a 96-well plate and treat them with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a positive control (e.g., Rosiglitazone).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold activation versus the log concentration of the compound to determine the EC50 value.

Caption: Workflow for a PPARγ transcriptional activation luciferase reporter assay.

In Vivo Studies

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a disease-relevant animal model.

Methodology: The genetically diabetic db/db mouse model, which exhibits obesity, insulin resistance, and hyperglycemia, is a suitable model.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male db/db mice and their lean littermates for at least one week.

-

Grouping and Dosing: Randomly assign db/db mice to vehicle control, positive control (e.g., Rosiglitazone), and different dose groups of this compound. Administer the compound daily via oral gavage for a period of 2-4 weeks.

-

Monitoring: Monitor body weight, food, and water intake daily. Collect blood samples weekly to measure fasting blood glucose and insulin levels.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose bolus and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration.

-

Terminal Procedures: At the end of the study, collect terminal blood samples for lipid profile analysis (triglycerides, total cholesterol). Harvest tissues like liver and adipose tissue for gene expression analysis (e.g., qPCR for PPARγ target genes).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

| Assay | Parameter | Hypothetical Value (for a moderate agonist) |

| PPARγ Ligand Binding | IC50 | 1 - 10 µM |

| PPARγ Transcriptional Activation | EC50 | 5 - 25 µM |

| In vivo (db/db mice) | % Reduction in Fasting Glucose | 20 - 40% |

| Area Under the Curve (AUC) in OGTT | Significant reduction compared to vehicle |

Interpretation:

-

A low micromolar IC50 in the binding assay would confirm direct interaction with PPARγ.

-

A corresponding EC50 in the reporter assay would validate its function as a transcriptional activator.

-

Significant improvements in glucose tolerance and lipid profiles in the db/db mouse model would demonstrate in vivo efficacy consistent with PPARγ activation.

Conclusion and Future Directions

This guide outlines a hypothesized mechanism of action for this compound centered on PPARγ agonism, drawing from the established pharmacology of its structural analogs. The provided experimental protocols offer a clear and robust pathway for researchers to validate this hypothesis. Confirmation of this mechanism would position this compound as a potential lead compound for the development of novel therapeutics for metabolic disorders. Future research should also explore its activity on other PPAR isoforms (α and β/δ) to determine its selectivity, and delve deeper into its anti-inflammatory properties.

References

-

Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26.

-

Spasov, A. A., et al. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Russian Journal of Bioorganic Chemistry, 43(2), 163-169.

-

J&K Scientific. This compound | 149190-98-7.

-

Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(89), 48265-48278.

-

Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12(5), 321-343.

-

MedChemExpress. 3-Phenoxybenzoic acid.

Sources

Introduction: The Significance of Phenoxybenzoic Acids in Drug Discovery

An In-depth Technical Guide on the Crystal Structure of Phenoxybenzoic Acid Analogues for Drug Development Professionals

A Foreword on Data Availability:

This guide focuses on the crystallographic analysis of phenoxybenzoic acids, a class of compounds with significant interest in medicinal chemistry. While the initial intent was to analyze the crystal structure of 4-(3,5-Dimethylphenoxy)benzoic acid, a thorough search of the Cambridge Structural Database (CSD) and other public repositories revealed no available crystal structure for this specific molecule.[1][2]

In the spirit of providing a comprehensive and technically sound resource, this guide will instead focus on a closely related and structurally similar analogue: 3-Methyl-2-(4-methylphenoxy)benzoic acid . This compound shares the same molecular formula (C15H14O3) and molecular weight (242.26 g/mol ) as this compound and serves as an excellent case study for the principles and methodologies of crystal structure determination and analysis.[3][4] The insights derived from this analogue are highly relevant for understanding the solid-state behavior of the broader class of phenoxybenzoic acids.

Phenoxybenzoic acids are a versatile scaffold in medicinal chemistry, recognized as isosteres of anthranilic acids, which are known for their potential as anti-inflammatory agents.[3][4] The conformational flexibility of the ether linkage and the substitution patterns on the phenyl rings play a crucial role in their biological activity and physicochemical properties. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development, as it influences solubility, stability, and bioavailability.

This guide provides a detailed exploration of the synthesis, crystal structure determination, and solid-state characterization of 3-Methyl-2-(4-methylphenoxy)benzoic acid, offering valuable insights for researchers and scientists in the field.

Synthesis and Crystallization

The synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid is achieved through an Ullmann condensation reaction. This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid

-

Reactants: 2-chloro-3-methyl-benzoic acid and 4-methylphenol are the primary reactants.

-

Catalyst: A copper catalyst is employed to facilitate the coupling reaction.

-

Solvent and Conditions: The reaction is typically carried out in a suitable high-boiling solvent under reflux conditions.

-

Workup: After the reaction is complete, the product is isolated through extraction and purified.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a solution of the purified compound in ethyl acetate at room temperature.[3]

Caption: Synthetic workflow for 3-Methyl-2-(4-methylphenoxy)benzoic acid.

Crystal Structure Determination and Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.

Methodology

A colorless, block-shaped crystal of the title compound was mounted on a diffractometer. The data was collected at a temperature of 293 K using Cu Kα radiation.[3] The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

The key crystallographic data for 3-Methyl-2-(4-methylphenoxy)benzoic acid are summarized in the table below.[3][4]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₃ |

| Formula Weight | 242.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.95081 (17) |

| b (Å) | 6.54110 (15) |

| c (Å) | 21.9729 (4) |

| β (°) | 91.2391 (18) |

| Volume (ų) | 1286.17 (5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.251 |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 293 |

| R-factor (R₁) | 0.042 |

| Weighted R-factor (wR₂) | 0.124 |

| CCDC Number | 2280192 |

Analysis of the Crystal Structure

The asymmetric unit of 3-Methyl-2-(4-methylphenoxy)benzoic acid contains one molecule. The molecular conformation is characterized by a significant twist between the two aromatic rings.

Molecular Conformation

The dihedral angle between the benzoic acid ring and the phenoxy ring is 86.7(9)°.[3][4] This nearly perpendicular arrangement is a key conformational feature that influences the overall molecular packing.

Intermolecular Interactions and Crystal Packing

In the crystal, the molecules form centrosymmetric dimers through classic carboxylic acid hydrogen bonds.[3][4] Specifically, the hydroxyl group of the carboxylic acid on one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule (O—H⋯O). These dimers are the primary supramolecular synthons that drive the crystal packing.

In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H⋯π interactions.[3] These interactions, while weaker than conventional hydrogen bonds, play a significant role in the overall stability of the three-dimensional crystal lattice.

Caption: Supramolecular interactions in the crystal structure.

Implications for Drug Development

The detailed crystallographic analysis of 3-Methyl-2-(4-methylphenoxy)benzoic acid provides several key takeaways for drug development professionals:

-

Polymorphism: The existence of strong hydrogen-bonded dimers suggests that this class of compounds may exhibit polymorphism. Different packing arrangements of these dimers could lead to different crystalline forms with varying physicochemical properties.

-

Solubility: The robust hydrogen bonding network will likely influence the solubility of the compound. Understanding these interactions is crucial for formulation development.

-

Structure-Activity Relationship (SAR): The observed perpendicular conformation of the two aromatic rings provides a structural basis for designing new analogues with tailored biological activities. The steric hindrance introduced by the methyl groups likely plays a role in dictating this conformation.

Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of the closely related analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid, offers invaluable insights into the solid-state behavior of this important class of compounds. The formation of robust carboxylic acid dimers and the nearly perpendicular conformation of the aromatic rings are key structural motifs that will undoubtedly influence the properties of other phenoxybenzoic acid derivatives. This guide underscores the importance of single-crystal X-ray diffraction in elucidating the three-dimensional structure of small molecules, providing a solid foundation for rational drug design and development.

References

- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). Google Scholar.

-

This compound. (n.d.). American Elements. Retrieved from [Link]

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. Retrieved from [Link]

-

This compound. (n.d.). J&K Scientific. Retrieved from [Link]

-

4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1069. Retrieved from [Link]

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Retrieved from [Link]

-

The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. (n.d.). ResearchGate. Retrieved from [Link]

-

CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved from [Link]

-

This compound. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

-

This compound, 95% Purity, C15H14O3, 250 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3...]. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

mesitoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

4-[(3-Formylphenoxy)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

Sources

Solubility of 4-(3,5-Dimethylphenoxy)benzoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 4-(3,5-Dimethylphenoxy)benzoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, predictive analyses based on structural analogues, and detailed protocols for empirical determination.